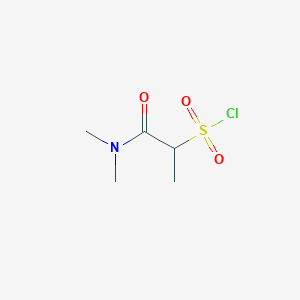

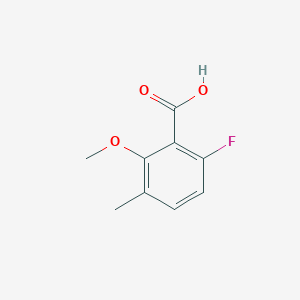

![molecular formula C9H12F3N3O B1446664 1H-ピラゾロ[4,3-c]ピリジン-1-エタノール, 4,5,6,7-テトラヒドロ-3-(トリフルオロメチル)- CAS No. 1369208-33-2](/img/structure/B1446664.png)

1H-ピラゾロ[4,3-c]ピリジン-1-エタノール, 4,5,6,7-テトラヒドロ-3-(トリフルオロメチル)-

説明

“1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners .

Synthesis Analysis

The synthesis of pyrazolopyridines has been a topic of interest in many studies . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . For instance, one study reported the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis

The molecular structure of pyrazolopyridines can present two isomeric structures . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed in several studies .Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridines have been investigated in various studies . For instance, one study reported the catalytic activity of AC-SO3H for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridines have been described in several studies . For instance, one study reported the yield, melting point, and NMR data of a related compound .科学的研究の応用

生物活性分子の合成

この化合物のコア構造は、生物活性分子の合成に不可欠です。 化合物の存在は、プリン塩基との類似性により、生物活性に大きな影響を与える可能性があります 。これは、新規医薬品開発のための貴重な足場となります。

蛍光プローブの開発

この化学構造から誘導された化合物は、強い蛍光特性を示すことがわかっています 。これは、生物学的イメージングや診断において不可欠なツールである蛍光プローブの開発に適した候補となります。

抗炎症剤の創製

ピラゾロピリジン部分は、抗炎症作用を有することが知られています。 この化合物の誘導体は、抗炎症剤としての潜在的な用途について検討することができ、炎症関連疾患の治療のための新規医薬品の開発につながる可能性があります .

抗がん研究

この化合物のアデニンおよびグアニン塩基との構造的類似性は、抗がん研究における潜在的な用途を示唆しています。 これらのヌクレオ塩基を模倣することで、誘導体は癌細胞のDNA複製を妨げ、新規抗がん剤の開発のための道を開く可能性があります .

神経保護療法

神経変性疾患の研究は、この構造に基づく化合物の恩恵を受ける可能性があります。 血脳関門を透過し、神経受容体と相互作用する能力は、神経保護療法の開発につながる可能性があります .

循環器系薬物開発

この化合物の構造中のトリフルオロメチル基は、循環器系薬物の創製に有利な場合があります。 その存在は、分子の親油性と代謝安定性を向上させる可能性があり、循環器系治療においてより効果的になります .

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to have diverse biological activities . Therefore, the exact targets of this compound may vary depending on its specific structure and functional groups.

Mode of Action

It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biological targets, leading to changes in cellular functions . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

A compound with a similar structure, identified as jnj 54166060, has been reported to have high oral bioavailability and low-moderate clearance in preclinical species . The specific ADME properties of this compound would need to be determined through further experimental studies.

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical pathways it affects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

生化学分析

Biochemical Properties

1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of c-Met kinase, an enzyme involved in cell growth and differentiation . The interaction between 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- and c-Met kinase is primarily through binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MKN45, EBC-1, and PC-3, this compound exhibits potent inhibitory effects, leading to reduced cell proliferation and increased apoptosis . The impact on cell signaling pathways includes the inhibition of pathways that promote cell growth and survival, thereby contributing to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly c-Met kinase . By binding to the active site of this enzyme, the compound prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, thereby reducing its efficacy

Dosage Effects in Animal Models

The effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been noted, where a certain minimum concentration of the compound is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites. These metabolites can then be excreted through the kidneys. The interaction with metabolic enzymes can also influence the compound’s bioavailability and efficacy, making it essential to understand these pathways for effective therapeutic use.

Transport and Distribution

The transport and distribution of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- plays a significant role in its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism. The precise localization within the cell can determine the compound’s efficacy and specificity in targeting particular biochemical pathways.

特性

IUPAC Name |

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O/c10-9(11,12)8-6-5-13-2-1-7(6)15(14-8)3-4-16/h13,16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMOGYWUBNKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(N=C2C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)

![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)

![tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1446604.png)